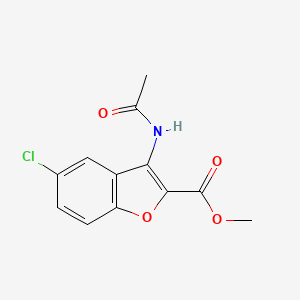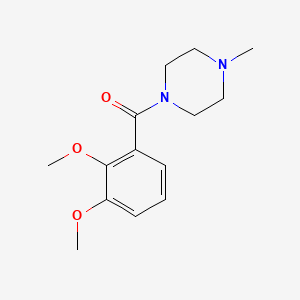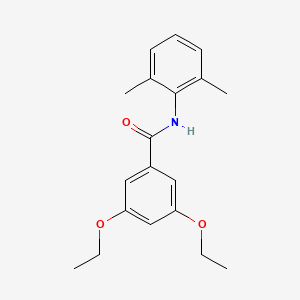![molecular formula C17H26N2O4 B5878161 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET has been extensively studied for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and flies. In addition, DEET has been studied for its mechanism of action and potential biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect human odors. 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for blood-feeding insects.
Biochemical and Physiological Effects
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been studied for its potential biochemical and physiological effects. Studies have shown that 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide does not appear to have any significant toxic effects on humans, although some individuals may experience skin irritation or other mild side effects. 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has also been shown to have low toxicity to non-target organisms, such as birds and fish.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has several advantages for use in lab experiments, including its high effectiveness in repelling insects and its low toxicity to humans and non-target organisms. However, 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide may not be suitable for all experiments, as it may interfere with certain types of assays or experiments.
Direcciones Futuras
There are several potential future directions for research on 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide. Another area of interest is the study of the biochemical and physiological effects of 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide on insects and other organisms. Finally, there is a need for further research on the potential environmental impacts of 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide and other insect repellents.
Métodos De Síntesis
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide can be synthesized through a multi-step process involving the reaction of p-nitrobenzoic acid with diethyl sulfate, followed by reduction with sodium dithionite and subsequent reaction with morpholine and ethylene oxide. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its effectiveness in repelling insects. Studies have shown that 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide is highly effective in repelling mosquitoes and other insects, with repellent effects lasting for several hours. 3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been used in a variety of settings, including military operations, outdoor activities, and public health campaigns.
Propiedades
IUPAC Name |
3,4-diethoxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-22-15-6-5-14(13-16(15)23-4-2)17(20)18-7-8-19-9-11-21-12-10-19/h5-6,13H,3-4,7-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDALWGYJXXLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5878100.png)


![3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide](/img/structure/B5878136.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)
![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)

